3-(Ethylamino)but-2-enenitrile
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Overview
Description
3-(Ethylamino)but-2-enenitrile is an organic compound with the molecular formula C6H10N2. It is a nitrile derivative, characterized by the presence of an ethylamino group attached to a but-2-enenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides using phosphorus(V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to yield nitriles.
Industrial Production Methods
Industrial production of 3-(ethylamino)but-2-enenitrile typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Substitution: The nitrile group in this compound can be substituted by various nucleophiles, such as amines or alcohols, to form amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, alcohols.
Major Products Formed
Oxidation: Oximes, other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Amides, esters.
Scientific Research Applications
3-(Ethylamino)but-2-enenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(ethylamino)but-2-enenitrile involves its interaction with various molecular targets, such as enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, while the ethylamino group can form hydrogen bonds and other interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
But-2-enenitrile: Similar in structure but lacks the ethylamino group.
3-Aminobut-2-enenitrile: Similar but has an amino group instead of an ethylamino group.
Ethylamine: Contains an ethylamino group but lacks the nitrile functionality.
Uniqueness
3-(Ethylamino)but-2-enenitrile is unique due to the presence of both an ethylamino group and a nitrile group, which confer distinct reactivity and interaction profiles. This dual functionality makes it a versatile compound in synthetic chemistry and various applications.
Properties
CAS No. |
54567-99-6 |
---|---|
Molecular Formula |
C6H10N2 |
Molecular Weight |
110.16 g/mol |
IUPAC Name |
3-(ethylamino)but-2-enenitrile |
InChI |
InChI=1S/C6H10N2/c1-3-8-6(2)4-5-7/h4,8H,3H2,1-2H3 |
InChI Key |
OEZMXVONOBOIOE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=CC#N)C |
Origin of Product |
United States |
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